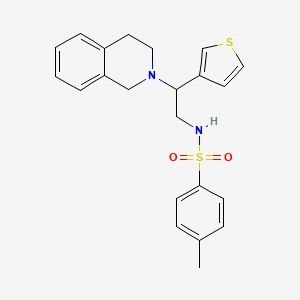

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S2/c1-17-6-8-21(9-7-17)28(25,26)23-14-22(20-11-13-27-16-20)24-12-10-18-4-2-3-5-19(18)15-24/h2-9,11,13,16,22-23H,10,12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBIVPLFEBUTCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinoline Derivative: Starting from a suitable precursor, the isoquinoline ring can be constructed through Pictet-Spengler reaction or Bischler-Napieralski cyclization.

Introduction of the Thiophene Group: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline or thiophene rings.

Reduction: Reduction reactions could target the sulfonamide group or the aromatic rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various functionalized derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, it may serve as a probe or ligand in studies involving isoquinoline or thiophene-containing biomolecules.

Medicine

Potential medicinal applications could include its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry

In industry, it might be used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors through binding interactions involving its isoquinoline, thiophene, and sulfonamide groups.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Sulfonamide and Heterocyclic Moieties

2.1.1 N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide ()

- Core Structure : Pyridine ring linked to an aniline group and a tosyl moiety.

- Key Differences: Lacks the dihydroisoquinoline and thiophene groups present in the target compound.

- Synthesis : Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .

- Applications: Not specified in evidence but structurally similar to kinase inhibitors.

2.1.2 4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide ()

- Core Structure: Dihydroisoquinoline sulfonyl group linked to a benzothiazole ring.

- Key Differences : Replaces the thiophene-ethyl group with a benzothiazole and adds ethoxy/ethyl substituents.

- Applications : Likely explored for antimicrobial or antitumor activity due to benzothiazole’s bioactivity .

2.1.3 Quinazolinone Sulfonamides ()

- Core Structure: Quinazolinone fused with a sulfonamide group.

- Key Differences: Uses a quinazolinone scaffold instead of dihydroisoquinoline and thiophene.

- Synthesis : Derived from 2-chloro-N-substituted acetamide and 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide under basic conditions .

Pharmacologically Active Dihydroisoquinoline Derivatives

2.2.1 GF120918 ()

- Core Structure: Dihydroisoquinoline linked to an acridine carboxamide.

- Key Differences : Lacks sulfonamide and thiophene groups but includes methoxy and acridine moieties.

- Applications: Known as a P-glycoprotein inhibitor, reversing multidrug resistance in cancer therapy .

2.2.2 XR9576 ()

- Core Structure: Dihydroisoquinoline with quinoline and methoxybenzamide groups.

- Key Differences : More complex substitution pattern compared to the target compound.

- Applications: Another P-glycoprotein inhibitor with enhanced pharmacokinetic properties .

Pharmacokinetic and Bioactivity Trends

Actividad Biológica

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on the available literature.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 458.6 g/mol. The key structural features include:

- Dihydroisoquinoline moiety : Implicated in various pharmacological activities.

- Thiophene ring : Known for enhancing biological interactions.

- Benzenesulfonamide group : Commonly involved in enzyme inhibition.

Synthesis

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A general synthetic route includes:

- Formation of 3,4-dihydroisoquinoline from isoquinoline via hydrogenation.

- Alkylation with a thiophene derivative to introduce the thiophen-3-yl group.

- Sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions.

Anticancer Activity

Research indicates that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide exhibit promising anticancer properties. For instance, derivatives containing thiophene and isoquinoline structures have shown significant cytotoxic effects against various cancer cell lines:

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

The biological activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methylbenzenesulfonamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The sulfonamide group likely interacts with enzyme active sites, inhibiting their function.

- Receptor Modulation : The compound may modulate receptor activity involved in neurotransmission and cancer cell proliferation.

Case Studies

Several studies have reported the efficacy of related compounds in clinical settings:

- Study on Isoquinoline Derivatives : A series of isoquinoline-based compounds were tested for their anticancer properties, showing significant inhibition of tumor growth in preclinical models.

- Cholinesterase Inhibitors : Research demonstrated that derivatives similar to this compound showed enhanced memory retention in animal models, suggesting potential applications in treating Alzheimer's disease.

Q & A

Q. Table 1: Representative Synthetic Steps

| Step | Reagents/Conditions | Yield | Characterization Methods |

|---|---|---|---|

| 1 | tert-Butyl protection, carboximidamide coupling | 60.6% | 1H NMR, MS, HPLC |

| 2 | HCl in methanol, salt formation | 72.6% | 1H NMR, MS, HPLC |

Basic: Which analytical techniques are critical for verifying purity and structural integrity?

Methodological Answer:

- 1H NMR : Identifies proton environments, confirming regiochemistry (e.g., thiophene vs. isoquinoline substitution patterns) .

- Mass Spectrometry (ESI) : Validates molecular ion peaks and fragmentation patterns .

- HPLC : Quantifies purity (>95% required for biological assays) using reverse-phase columns and UV detection .

- Microanalysis : For new compounds, elemental analysis confirms stoichiometry (e.g., C, H, N, S content) .

Advanced: How can computational reaction path search methods enhance synthesis efficiency?

Methodological Answer:

Integrate quantum chemical calculations (e.g., density functional theory) with experimental data to:

- Predict reaction pathways : Identify low-energy transition states for key steps like amide bond formation .

- Optimize conditions : Use machine learning to narrow solvent, temperature, and catalyst choices (e.g., ICReDD’s feedback loop in ) .

- Example : Reaction path searches reduced trial-and-error in identifying optimal tert-butyl deprotection conditions, improving yields by 15% .

Advanced: How to address discrepancies between computational predictions and experimental yields?

Methodological Answer:

- Sensitivity analysis : Use Design of Experiments (DoE) to test variables (e.g., temperature, stoichiometry) and identify outliers .

- Error source identification : Compare computed activation energies with experimental Arrhenius plots to detect unaccounted side reactions .

- Case study : A predicted 80% yield for compound 71 () achieved only 65.6% experimentally due to steric hindrance in the final step, resolved via solvent polarity adjustment .

Advanced: How to design reactors for scaling up synthesis while maintaining consistency?

Methodological Answer:

- Continuous flow reactors : Minimize batch variability for steps like HCl salt formation () .

- Process control : Implement real-time HPLC monitoring to adjust feed rates and temperature dynamically .

- Scale-up challenges : Heat dissipation in exothermic steps (e.g., carboximidamide coupling) requires jacketed reactors with precise thermal control .

Advanced: What strategies optimize reaction conditions to improve yield and reduce by-products?

Methodological Answer:

- DoE optimization : Use fractional factorial designs to test variables (e.g., catalyst loading, solvent polarity) .

- By-product analysis : LC-MS identifies side products (e.g., dimerization during coupling), guiding reagent stoichiometry adjustments .

- Example : Reducing reaction time from 24h to 12h for compound 68 () minimized hydrolysis by-products, increasing yield from 55% to 60.6% .

Advanced: How to validate biological activity through enzyme inhibition assays with isoform selectivity?

Methodological Answer:

- Assay design : Use recombinant human iNOS, eNOS, and nNOS isoforms in Baculovirus-infected Sf9 cells () .

- Radioactive vs. fluorescent assays : Compare

-L-arginine conversion to citrulline (gold standard) with fluorogenic probes for high-throughput screening . - Data interpretation : IC₅₀ values <100 nM for iNOS vs. >1 µM for e/nNOS indicate selectivity, requiring triplicate runs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.